4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide
Overview
Description
4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H13ClFN5O2S2 and its molecular weight is 437.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.0183229 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probes for Selective Discrimination : The compound has been used in the development of a new design of reaction-based fluorescent probes. These probes are capable of discriminating thiophenols over aliphatic thiols through intramolecular charge transfer pathways, using a fluorophore and a recognition unit like the 2,4-dinitrobenzenesulfonamide group. Such probes have shown high sensitivity and selectivity with potential applications in environmental and biological sciences (Wang et al., 2012).
Antitumor Activity : Sulfonamide derivatives, including this compound, have been designed and synthesized to obtain potent antitumor agents. These derivatives have shown high antitumor activity and low toxicity in mice, indicating their potential as effective cancer treatments (Huang et al., 2001).
Synthesis of Key Intermediates for Pesticides : The compound plays a role in the synthesis of key intermediates, such as methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is utilized in the preparation of pesticides like herbicidal j7uthiacet-methyL (Du et al., 2005).
Carbonic Anhydrase Inhibitors : This compound has been used in the development of novel [1,4]oxazepine-based primary sulfonamides. These have exhibited strong inhibition of human carbonic anhydrases, which are therapeutically relevant, indicating their potential in treating diseases related to these enzymes (Sapegin et al., 2018).
Anti-HIV Activity : Derivatives of the compound have been synthesized and tested for their potential anti-HIV activity. Some of these derivatives have shown promising results, indicating their potential use in HIV treatment (Brzozowski & Sa̧czewski, 2007).
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN5O2S2/c18-14-10-12(4-7-15(14)19)23-17(27)22-11-2-5-13(6-3-11)28(25,26)24-16-20-8-1-9-21-16/h1-10H,(H,20,21,24)(H2,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWCJPZSPXGTPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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